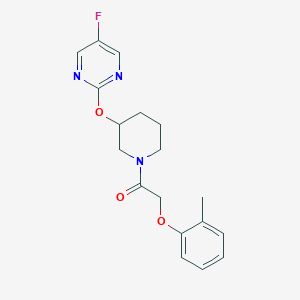
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C18H20FN3O3 and its molecular weight is 345.374. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound with a complex structure that incorporates a fluoropyrimidine moiety and a piperidine ring. Its unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H20F1N2O3, with a molecular weight of approximately 339.37 g/mol. The compound features:
- Piperidine Ring : Known for its presence in various pharmaceuticals.
- Fluoropyrimidine Moiety : Often associated with anticancer activity.
- o-Tolyloxy Group : Potentially enhances interaction with biological targets.
Biological Activity
The biological activity of this compound has been primarily inferred from studies of structurally similar compounds. The presence of the fluorine atom in the pyrimidine ring is particularly notable as it can influence the compound's reactivity and biological interactions.
This compound is hypothesized to interact with specific biological targets, including:
- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could disrupt metabolic pathways.
- Receptor Binding : The piperidine structure may enhance binding affinity to various receptors, influencing cellular signaling pathways.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Fluoropyrimidine Intermediate : This can be achieved through fluorination reactions.
- Coupling with Piperidine : The intermediate is then reacted with piperidine under basic conditions.
- Final Coupling with o-Tolyloxy Group : This step finalizes the formation of the target compound.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |
| Piperine | Piperidine derivative | Anti-inflammatory |
| Methylthio-pyridine | Pyridine with methylthio | Antimicrobial |
This table highlights how structural variations can lead to different biological activities, emphasizing the importance of further research into this compound's unique properties.
Propiedades
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-13-5-2-3-7-16(13)24-12-17(23)22-8-4-6-15(11-22)25-18-20-9-14(19)10-21-18/h2-3,5,7,9-10,15H,4,6,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANDCYANWNUPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













